molecular formula C21H30O3 B1670309 Desoxycortone CAS No. 64-85-7

Desoxycortone

Cat. No. B1670309
CAS RN: 64-85-7
M. Wt: 330.5 g/mol
InChI Key: ZESRJSPZRDMNHY-YFWFAHHUSA-N
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Description

Desoxycortone, also known as 11-Deoxycorticosterone, is a steroid hormone produced by the adrenal gland. It possesses mineralocorticoid activity and acts as a precursor to aldosterone . It is an active (Na±retaining) mineralocorticoid .


Synthesis Analysis

Desoxycortone is a precursor molecule for the production of aldosterone. The major pathway for aldosterone production is in the adrenal glomerulosa zone of the adrenal gland. It is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase. Corticosterone is then converted to aldosterone by aldosterone synthase .


Molecular Structure Analysis

The molecular formula of Desoxycortone is C21H30O3. Its average mass is 330.461 Da and its monoisotopic mass is 330.219482 Da .


Physical And Chemical Properties Analysis

Desoxycortone has a density of 1.2±0.1 g/cm3, a boiling point of 488.0±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C . It also has a molar refractivity of 92.5±0.4 cm3, a polar surface area of 54 Å2, and a molar volume of 286.3±5.0 cm3 .

Scientific Research Applications

1. Veterinary Medicine Application

Desoxycortone pivalate (DOCP) has been evaluated for treating mineralocorticoid deficit in dogs with primary hypoadrenocorticism. A clinical trial compared two formulations of DOCP, administered either subcutaneously or intramuscularly. Both formulations, along with glucocorticoid therapy, were found to be safe and effective in treating this condition in dogs (Farr, Mason, & Longhofer, 2020).

2. Psychological Research

3. Endocrinology Research

Desoxycortone has been involved in studies related to Addison's disease in dogs. With the unavailability of fludrocortisone acetate, desoxycortone pivalate became an authorized alternative for treatment (Ramsey, Roberts, & Spence, 2016).

4. Cardiovascular Research

Research conducted in 1944 indicated that desoxycorticosterone acetate could induce nephrosclerosis, renal tubule cast formation, arteriole hypertrophy, and cardiac hypertrophy in rats, particularly with high sodium chloride intake. This study has implications for understanding hypertensive heart disease and nephrosclerosis in humans (Selye & Hall, 1944).

5.

5. Biochemistry and Pharmacology

In the field of biochemistry, desoxycorticosterone has been a focus of partial synthesis studies. These studies revealed its physiological activity, especially in relation to sodium, potassium, chloride, and water metabolism, but with little impact on fat, carbohydrate, and protein metabolism. This understanding of desoxycorticosterone's physiological effects has been crucial in endocrinology and pharmacology research (Kendall, 1949).

6. Experimental Pharmacology

Another study evaluated a steroid, SC-5233, that blocks the salt activity of aldosterone and desoxycorticosterone. This research demonstrated the compound's potential in treating hypertension and its ability to reverse sodium retention and potassium loss caused by desoxycorticosterone acetate. Such findings contribute to the development of hypertension treatments (Kagawa, Sturtevant, & van Arman, 1959).

7. Reproductive Biology

In reproductive biology, desoxycorticosterone was used in field experiments for controlled propagation of the African catfish, Clarias lazera. The hormone played a role in inducing ovulation, highlighting its utility in aquaculture and fishery management (Hogendoorn, 1980).

8. Nephrology and Cardiology

Research also examined the possibility of desoxycorticosterone acetate inducing nephrosclerosis. The study focused on its effects on blood pressure and sodium-potassium balance, contributing to the understanding of its potential role in hypertensive conditions (Bechgaard & Bergstrand, 1949).

Safety And Hazards

Desoxycortone may cause damage to organs through prolonged or repeated exposure . It is advised not to breathe in the dust and to use personal protective equipment as required . In case of accidental release, it should not be released into the environment and should be swept up and shoveled into suitable containers for disposal .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESRJSPZRDMNHY-YFWFAHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045254
Record name 21-Hydroxyprogesterone
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Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxycorticosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000016
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Solubility

0.0595 mg/mL at 37 °C
Record name Deoxycorticosterone
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Product Name

Desoxycortone

CAS RN

64-85-7
Record name Deoxycorticosterone
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Record name Desoxycortone [INN:BAN]
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Record name Desoxycortone
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Record name Desoxycortone
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Record name DESOXYCORTONE
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Record name Deoxycorticosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

141 - 142 °C
Record name Deoxycorticosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
508
Citations
H Farr, BL Mason, SL Longhofer - Veterinary Record, 2020 - Wiley Online Library
Background This clinical trial compared two formulations of desoxycortone pivalate (DOCP) for treating the mineralocorticoid deficit in dogs with primary hypoadrenocorticism (PH). …
L Rees, GM King - Journal of Mental Science, 1951 - cambridge.org
… It was assumed that ascorbic acid acted on desoxycortone to produce cortisone or other active anti-rheumatic substances. … of desoxycortone acetate (oily) and i grm. of ascorbic …
Number of citations: 9 www.cambridge.org
SL Simpson - British Medical Journal, 1949 - ncbi.nlm.nih.gov
… of desoxycortone before a trial period of several weeks with desoxycortone injections. Some … by chemical estimation) by desoxycortone implantations neverthelessmay be liable to …
Number of citations: 3 www.ncbi.nlm.nih.gov
MI Linna, A Aho, A Pekkarinen… - Acta Pharmacologica et …, 1965 - Wiley Online Library
… desoxycortone or only with desoxycortone increased blood pressure more than sodium chloride or desoxycortone … Desoxycortone strengthens the effect of noradrenaline on the …
Number of citations: 1 onlinelibrary.wiley.com
SL SINMPSON - Proc. R. Soc. Med, 1938 - europepmc.org
… of desoxycortone before a trial period of several weeks with desoxycortone injections. Some … by chemical estimation) by desoxycortone implantations neverthelessmay be liable to …
Number of citations: 2 europepmc.org
JB Eagles - British Medical Journal, 1949 - ncbi.nlm.nih.gov
… of desoxycortone before a trial period of several weeks with desoxycortone injections. Some … by chemical estimation) by desoxycortone implantations neverthelessmay be liable to …
Number of citations: 4 www.ncbi.nlm.nih.gov
SL Simpson - 1950 - journals.sagepub.com
… desoxycortone injected daily. Subsequently maintained on an … Another desoxycortone implant in October 1948, 400 mg. … desoxycortone; globin insulin now reduced to 14 units. …
Number of citations: 4 journals.sagepub.com
D Jennings - The Lancet, 1946 - thelancet.com
DESOXYCORTONE AND ARTHRITIS - The Lancet …
Number of citations: 1 www.thelancet.com
RG Harrison - The Lancet, 1946 - thelancet.com
DESOXYCORTONE AND ARTHRITIS - The Lancet …
Number of citations: 2 www.thelancet.com
RG Harrison - The Lancet, 1946 - Elsevier
… effects of desoxycortone have come under consideration in this paper. Despite the fact that many workers in the past have injected large doses of desoxycortone repeatedly over long …
Number of citations: 18 www.sciencedirect.com

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